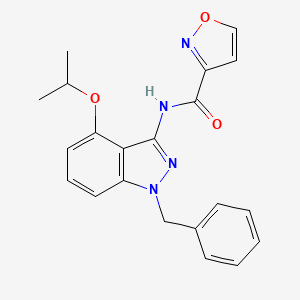![molecular formula C18H15F2N3O2S B5544575 3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of substances that have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential antitumor properties. Its structure features a benzothieno[2,3-d]pyrimidin-4(3H)-one core, which is a common motif in medicinal chemistry due to its therapeutic potential.
Synthesis Analysis
The synthesis of derivatives related to this compound involves multi-step chemical reactions starting from accessible precursors like 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These processes often include condensation reactions with various aldehydes and ketones, nucleophilic substitutions, and cyclocondensation steps to introduce diverse functional groups and achieve the desired complex structures (Ashalatha et al., 2007).
Applications De Recherche Scientifique
Potential as Antileukemic Agents
El-Telbany and Hutchins (1985) described the synthesis of a series of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives, showcasing their potential as antileukemic agents. These compounds were synthesized through condensation and Mannich reactions, indicating a broad applicability in medicinal chemistry for the development of cancer therapeutics (El-Telbany & Hutchins, 1985).
Novel Synthetic Routes
Elmuradov et al. (2011) highlighted the versatility of thieno[2,3-d]pyrimidin-4-ones in chemical synthesis, demonstrating their reactivity with aromatic aldehydes to produce a variety of substituted derivatives. This work emphasizes the compound's role in enabling the synthesis of complex molecular structures, which could be essential for designing new drugs or materials (Elmuradov et al., 2011).
Cyclization and Biological Activity
The synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives by Sauter and Deinhammer (1973) showcases the chemical reactivity and potential pharmacological significance of these compounds. Their cyclization techniques provide a foundation for creating biologically active molecules that could lead to the development of new therapeutic agents (Sauter & Deinhammer, 1973).
Exploring Tetracyclic Compounds
Abbas et al. (2006) explored the reaction between amino-dihydro-thioxo-pyrido thieno pyrimidin-ones and hydrazonoyl halides, yielding tetracyclic fused tetrazines and thiadiazines. This research demonstrates the compound's utility in generating structurally complex and potentially biologically active tetracyclic compounds, highlighting its versatility in drug discovery and development (Abbas et al., 2006).
Microwave-Assisted Synthesis
Abdalha et al. (2011) reported on the microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, including tetrahydrobenzothienopyrimidine derivatives. This method represents a rapid and efficient approach to synthesizing these compounds, which could be valuable in pharmaceutical research and development (Abdalha et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-18(20)25-13-7-3-1-5-11(13)9-22-23-10-21-16-15(17(23)24)12-6-2-4-8-14(12)26-16/h1,3,5,7,9-10,18H,2,4,6,8H2/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRKJKMONRXBQJ-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)


![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)



![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)


![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
